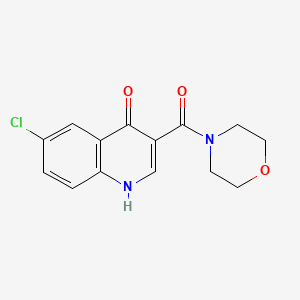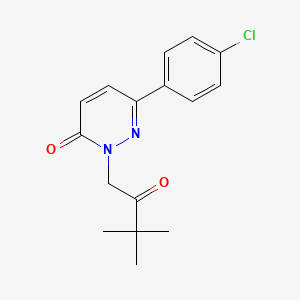
(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone
Descripción general
Descripción
(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone: is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-hydroxyquinoline and morpholine.
Formation of Intermediate: The 6-chloro-4-hydroxyquinoline is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with morpholine under specific reaction conditions to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a quinone derivative.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It interferes with the quinoline pathway, which is crucial for the survival of certain microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the morpholine group.
6-Chloroquinoline: Similar structure but without the hydroxyl and morpholine groups.
Morpholin-4-ylquinoline: Contains the morpholine group but differs in the position of substitution.
Uniqueness
(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone: is unique due to the presence of both the chloro and morpholine groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-9-1-2-12-10(7-9)13(18)11(8-16-12)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSSIIJFRSZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4512411.png)
![1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4512414.png)



![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone](/img/structure/B4512459.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4512468.png)
![N-(3-METHOXYPHENYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4512485.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4512506.png)
![2-hydroxy-N-[2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-5-carboxamide](/img/structure/B4512509.png)
